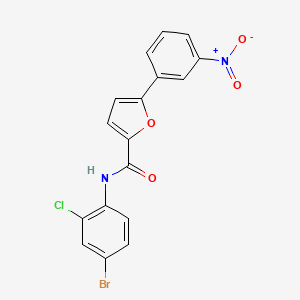
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It is a potent and specific drug that has been used in various scientific research applications. The synthesis method of BAY 73-6691 is complex, and it requires several steps to produce the final product.
Mecanismo De Acción
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 is a selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By inhibiting sGC, N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 reduces the levels of cGMP, which has various physiological effects, including vasodilation, platelet inhibition, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 has various biochemical and physiological effects, including the inhibition of platelet aggregation, vasodilation, and anti-inflammatory effects. It has also been shown to reduce blood pressure in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 is a potent and specific inhibitor of sGC, which makes it an ideal tool for investigating the sGC signaling pathway. However, it has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 in scientific research. One potential area of investigation is the role of sGC in the pathogenesis of various diseases, including cancer, pulmonary hypertension, and neurodegenerative diseases. Another potential area of investigation is the development of more potent and selective sGC inhibitors, which could have therapeutic potential for the treatment of various diseases. Additionally, the use of N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 in combination with other drugs could provide new insights into the sGC signaling pathway and its role in disease pathogenesis.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 involves several steps, including the reaction of 4-bromo-2-chloroaniline with 3-nitrobenzaldehyde to produce 4-bromo-2-chloro-5-nitrobenzaldehyde. This intermediate is then reacted with furfurylamine to produce N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide. The final product is then purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 has been used in various scientific research applications, including the study of the sGC signaling pathway. It has been shown to increase the levels of cyclic guanosine monophosphate (cGMP), which is a key mediator of the sGC signaling pathway. N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 has also been used to investigate the role of sGC in cardiovascular diseases, such as hypertension and heart failure.
Propiedades
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O4/c18-11-4-5-14(13(19)9-11)20-17(22)16-7-6-15(25-16)10-2-1-3-12(8-10)21(23)24/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTXLFIFBRDJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorobenzyl)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065443.png)
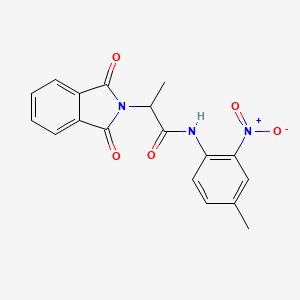
![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-3-bromo-6-methoxyphenol](/img/structure/B5065457.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5065470.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-chlorophenyl)-N~2~-cyclohexylglycinamide](/img/structure/B5065474.png)
![4-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)oxy]-3-nitrobenzenesulfonamide](/img/structure/B5065480.png)
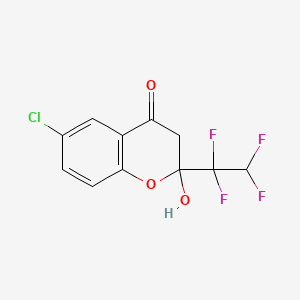
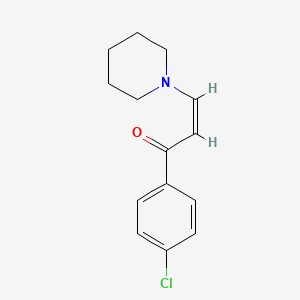

![2-(1,3-benzothiazol-2-ylthio)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5065515.png)
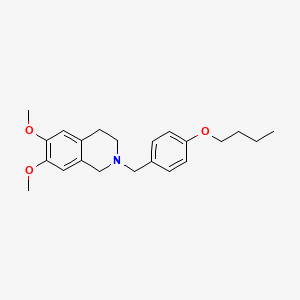
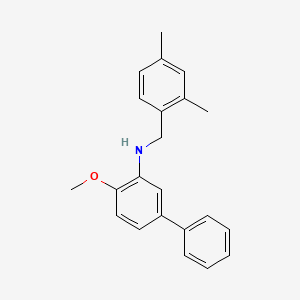
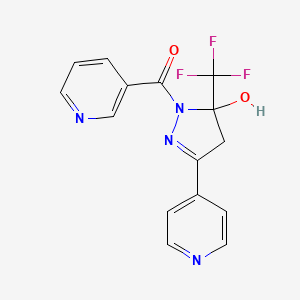
![{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate](/img/structure/B5065545.png)